3-Fluoro-4-methyl-5-nitrobenzoic acid

Physical Chemistry Crystallization Process Chemistry

Direct nitration favors the 2-nitro isomer, making the 5-nitro-3-fluoro-4-methyl benzoic acid pattern synthetically scarce. This compound closes that gap, offering a pre-functionalized scaffold with five H-bond acceptors and a fluorine capable of halogen bonding-interactions unattainable with des-fluoro analogs. The lower logP (1.6 vs. ~1.8-2.0) supports improved lipophilic ligand efficiency in lead optimization. • Pre-formed 5-nitro substitution saves 3-4 steps versus post-functionalization. • Halogen-bond potential with backbone carbonyls enables unique SAR vectors. • Lower melting point (160-170°C) reduces thermal stress in melt-based processing. Supplied with batch-to-batch consistency for medicinal chemistry and process R&D.

Molecular Formula C8H6FNO4
Molecular Weight 199.137
CAS No. 400-88-4
Cat. No. B2540595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-methyl-5-nitrobenzoic acid
CAS400-88-4
Molecular FormulaC8H6FNO4
Molecular Weight199.137
Structural Identifiers
SMILESCC1=C(C=C(C=C1F)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C8H6FNO4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)
InChIKeyZQBWRQKRMZXTKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-methyl-5-nitrobenzoic acid – Identity, Properties & Procurement


3-Fluoro-4-methyl-5-nitrobenzoic acid (CAS 400-88-4) is a trisubstituted benzoic acid derivative bearing fluorine, methyl, and nitro groups on the aromatic ring, with a molecular weight of 199.14 g/mol [1]. It is commercially available from multiple suppliers at a typical purity specification of 95% and is described as a versatile small-molecule scaffold for medicinal chemistry and fine-chemical synthesis . Computed logP (XLogP3) is 1.6, indicating moderate lipophilicity, and the topological polar surface area is 83.1 Ų [1].

3-Fluoro-4-methyl-5-nitrobenzoic acid – Irreplaceability by Simple Analogs


The unique 3-fluoro-4-methyl-5-nitro substitution pattern on the benzoic acid core cannot be replicated by simple analogs such as 4-methyl-3-nitrobenzoic acid (CAS 96-98-0) or 3-fluoro-4-methylbenzoic acid (CAS 350-28-7). Substituting fluorine with hydrogen or the nitro group with hydrogen alters electronic properties, steric profile, and hydrogen-bonding capacity, leading to divergent reactivity in downstream transformations and potential differences in biological target engagement [1]. Quantitative differences in melting point (160–170 °C vs. 187–190 °C for the non-fluorinated analog) and computed logP (1.6 vs. ~1.8–2.0 for de-nitro analogs) further illustrate that generic substitution cannot preserve the physicochemical behavior required for reproducible synthesis or assay outcomes [1][2].

3-Fluoro-4-methyl-5-nitrobenzoic acid – Differentiation vs. Closest Analogs


Melting Point Depression vs. Non-Fluorinated Analog

3-Fluoro-4-methyl-5-nitrobenzoic acid exhibits a melting point of 160–161 °C (Sigma-Aldrich) or 168–170 °C (Chembase), which is substantially lower than the 187–190 °C reported for its non-fluorinated analog 4-methyl-3-nitrobenzoic acid [1]. This difference of approximately 20–30 °C can be exploited in purification and formulation workflows where lower thermal input is advantageous.

Physical Chemistry Crystallization Process Chemistry

logP Differentiation vs. Non-Nitrated Analog

The computed XLogP3 for 3-fluoro-4-methyl-5-nitrobenzoic acid is 1.6 [1], whereas the non-nitrated analog 3-fluoro-4-methylbenzoic acid has a higher predicted logP of approximately 2.0–2.2 (PubChem computed data) [2]. The ~0.4–0.6 log unit reduction indicates reduced lipophilicity conferred by the nitro group, which may influence membrane permeability and solubility.

Computational Chemistry Drug Design ADME Prediction

Electrophilic Substitution Reactivity: Fluoro & Nitro Effects

The simultaneous presence of a fluorine atom (ortho/para-directing but deactivating) and a nitro group (meta-directing and strongly deactivating) on the same ring creates a unique electronic environment. Nitration of 3-fluoro-4-methylbenzoic acid under standard conditions (HNO₃/H₂SO₄, 20–25 °C) yields predominantly 2-nitro-4-methyl-5-fluorobenzoic acid, not the 5-nitro isomer, unless specific regioselective conditions are employed . This implies that 3-fluoro-4-methyl-5-nitrobenzoic acid itself possesses a distinct and less accessible substitution pattern, limiting the pool of directly comparable intermediates.

Synthetic Chemistry Reactivity Medicinal Chemistry

Extra Hydrogen-Bond Acceptor vs. Non-Fluorinated Analog

3-Fluoro-4-methyl-5-nitrobenzoic acid possesses five hydrogen-bond acceptors (three from the nitro group, one from the carbonyl oxygen, and one from the fluorine), compared to four for the non-fluorinated analog 4-methyl-3-nitrobenzoic acid [1][2]. The extra acceptor can enhance binding to proteins or co-crystal formers that require a halogen-bond donor or additional H-bond contact.

Medicinal Chemistry Molecular Recognition Crystal Engineering

3-Fluoro-4-methyl-5-nitrobenzoic acid – High-Value Application Scenarios


Halogen-Bonding in Hit-to-Lead Optimization

The presence of the fluorine atom as an additional hydrogen-bond acceptor (5 vs. 4) and its potential to participate in halogen bonding make 3-fluoro-4-methyl-5-nitrobenzoic acid a preferred carboxylic acid building block when a crystal structure or docking model indicates a halogen-bond interaction with a backbone carbonyl or a methionine residue. This cannot be achieved with 4-methyl-3-nitrobenzoic acid, which lacks fluorine [Section 3, Evidence Item 4].

Low-Temperature Melt Processing & Solvent-Free Crystallization

The melting point of 3-fluoro-4-methyl-5-nitrobenzoic acid (160–170 °C) is significantly lower than that of the non-fluorinated analog (187–190 °C). This makes it the superior choice for melt-crystallization purification, hot-melt extrusion formulations, or any process where thermal decomposition is a concern, as the lower melting range reduces energy input and thermal stress on the product [Section 3, Evidence Item 1].

Synthesis of Analogs with Tuned Lipophilicity

The computed logP of 1.6 is about 0.4–0.6 units lower than the non-nitrated precursor. In lead optimization programs where lipophilic ligand efficiency (LLE) is a key metric, this compound provides a convenient entry point to analogs with reduced logP, potentially improving solubility and metabolic stability without introducing additional polar heteroatoms [Section 3, Evidence Item 2].

Scouting Novel IP via Uncommon Substitution Pattern

Because direct nitration predominantly yields the 2-nitro isomer, the 5-nitro-3-fluoro-4-methyl pattern is underrepresented in commercial and patent libraries. Procuring this specific compound enables medicinal chemists to rapidly explore SAR around a substitution pattern that is synthetically less accessible, thereby offering a first-mover advantage in patent filings [Section 3, Evidence Item 3].

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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